molecular formula C19H17F2N3O3 B14092964 N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14092964
M. Wt: 373.4 g/mol
InChI Key: JICOGSRVHDVRDS-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a hydroxy-dimethylphenyl group, and a pyrazole carboxamide moiety. These structural features contribute to its distinct chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The difluoromethoxyphenyl and hydroxy-dimethylphenyl groups are then introduced through electrophilic aromatic substitution reactions, using reagents such as difluoromethoxybenzene and hydroxy-dimethylbenzene derivatives. The final step involves the formation of the carboxamide group through the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of efficient purification methods, such as crystallization or chromatography, to isolate the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and hydroxy-dimethylphenyl groups may facilitate binding to these targets through hydrogen bonding or hydrophobic interactions, while the pyrazole carboxamide moiety may play a role in modulating the compound’s activity. Further studies are needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide can be compared to other similar compounds, such as:

    N-[4-(trifluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    N-[4-(methoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

The unique combination of the difluoromethoxy and hydroxy-dimethylphenyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17F2N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17F2N3O3/c1-10-7-11(2)17(16(25)8-10)14-9-15(24-23-14)18(26)22-12-3-5-13(6-4-12)27-19(20)21/h3-9,19,25H,1-2H3,(H,22,26)(H,23,24)

InChI Key

JICOGSRVHDVRDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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